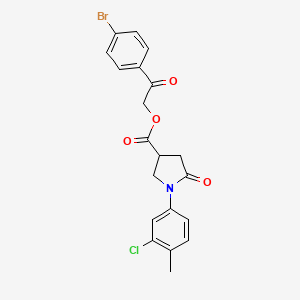
methyl N-(3,4-dimethylbenzoyl)leucinate
説明
Methyl N-(3,4-dimethylbenzoyl)leucinate, also known as MDBL, is a synthetic compound that has been widely used in scientific research. It is a derivative of leucine, which is an essential amino acid that plays a crucial role in protein synthesis and energy production in the body. MDBL has been found to possess unique biochemical and physiological properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of methyl N-(3,4-dimethylbenzoyl)leucinate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of certain amino acids. This inhibition leads to a decrease in the production of these amino acids, which can have a range of physiological effects on the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the body. For example, it has been shown to increase the production of certain neurotransmitters in the brain, which can have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a valuable tool in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
Methyl N-(3,4-dimethylbenzoyl)leucinate has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, it has been found to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments. However, there are also some limitations to its use. For example, this compound can be expensive to produce, and it may not be suitable for use in certain types of experiments.
将来の方向性
There are several future directions for research involving methyl N-(3,4-dimethylbenzoyl)leucinate. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential uses in medicine and other fields. Finally, there is interest in exploring the use of this compound in combination with other compounds to create new and more effective treatments for various diseases.
科学的研究の応用
Methyl N-(3,4-dimethylbenzoyl)leucinate has been used in a wide range of scientific research applications. One of its primary uses is as a substrate for enzymes that catalyze peptide bond formation. This property has made it a valuable tool in the study of protein synthesis and enzyme kinetics. Additionally, this compound has been used to study the structure and function of enzymes, as well as to develop new drugs and therapies for various diseases.
特性
IUPAC Name |
methyl 2-[(3,4-dimethylbenzoyl)amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)8-14(16(19)20-5)17-15(18)13-7-6-11(3)12(4)9-13/h6-7,9-10,14H,8H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLCVOVYWZAIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3981430.png)

![1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981449.png)
![N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride](/img/structure/B3981457.png)
![2-{[(2-sec-butylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B3981470.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-chloro-2-nitrobenzamide](/img/structure/B3981485.png)

![4-ethoxy-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3981520.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3981530.png)


![2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3981549.png)

